molecular formula C23H18O4 B14401638 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)- CAS No. 88187-01-3

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)-

Cat. No.: B14401638
CAS No.: 88187-01-3
M. Wt: 358.4 g/mol
InChI Key: SSAQFZYVXPTKFK-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with methoxy and phenylmethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with methoxybenzaldehyde under acidic or basic conditions, followed by cyclization and further functionalization to introduce the phenylmethoxy group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various halogenated or alkylated derivatives .

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-8-(phenylmethoxy)
  • 4H-1-Benzopyran-4-one, 5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)
  • 4H-1-Benzopyran-4-one, 5-methoxy-2-(4-methoxyphenyl)-

Uniqueness

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

88187-01-3

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-phenylmethoxychromen-4-one

InChI

InChI=1S/C23H18O4/c1-25-18-13-11-17(12-14-18)22-23(26-15-16-7-3-2-4-8-16)21(24)19-9-5-6-10-20(19)27-22/h2-14H,15H2,1H3

InChI Key

SSAQFZYVXPTKFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC4=CC=CC=C4

Origin of Product

United States

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